
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by heating under reflux . Another method involves the dehydration of amides using phosphorus (V) oxide (P4O10) to produce nitriles . Additionally, the addition of hydrogen cyanide (HCN) to aldehydes or ketones can yield hydroxynitriles .
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods as described above. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) can convert the nitrile to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is a widely used reducing agent for converting nitriles to amines.
Substitution: Reagents such as sodium or potassium cyanide (NaCN or KCN) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic addition reactions, where the cyanide ion attacks electrophilic carbon atoms, forming reactive intermediates . These intermediates can then participate in further reactions, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile is unique due to the presence of both a hydroxy and an amino group, which allows for a diverse range of chemical reactions and potential applications. Its structure provides opportunities for the synthesis of complex molecules and the exploration of new chemical pathways.
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
2-(4-hydroxybutylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H16N2O/c1-8(2,7-9)10-5-3-4-6-11/h10-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZCKWUSYARNMLRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)NCCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
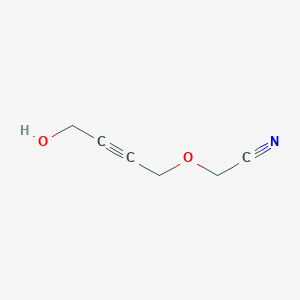
![N-[N-(t-butoxycarbonyl)-L-seryl]-L-cysteine methyl ester](/img/structure/B8437633.png)
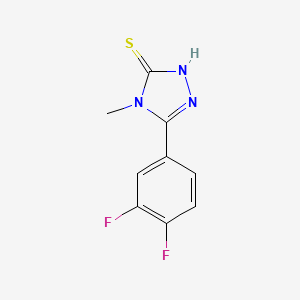
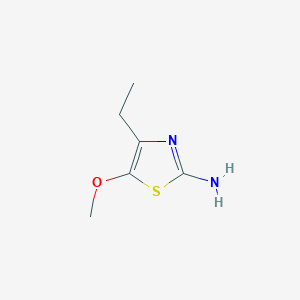
![2-Methoxy-N-[4-(2-methoxybenzoylsulfamoyl)phenyl]acetamide](/img/structure/B8437649.png)
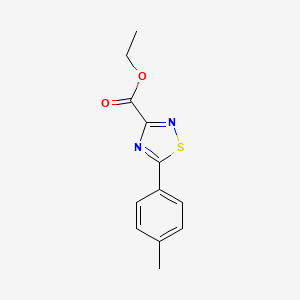
![4,4,5,5-Tetramethyl-2-(2-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B8437664.png)
![4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine](/img/structure/B8437672.png)
![N1-(4-methylbenzo[d]isothiazol-3-yl)propane-1,3-diamine](/img/structure/B8437683.png)
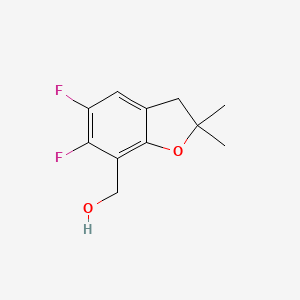
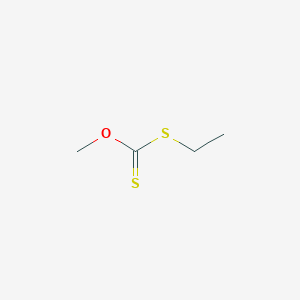
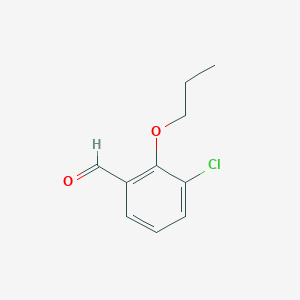
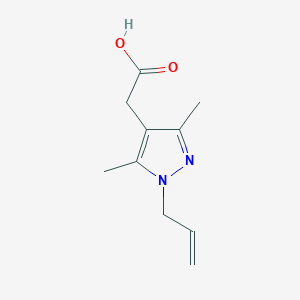
![4-[2-[2-(3-Carboxypropylcarbamoyl)phenyldisulfanyl]benzoylamino] butanoic acid](/img/structure/B8437722.png)
